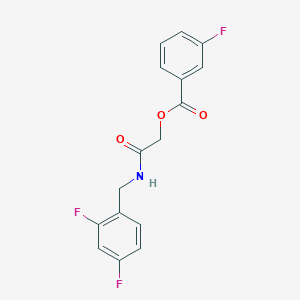

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-fluorobenzoate

Description

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-fluorobenzoate is a chemical compound that features a combination of fluorinated benzyl and benzoate groups

Properties

IUPAC Name |

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 3-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3NO3/c17-12-3-1-2-10(6-12)16(22)23-9-15(21)20-8-11-4-5-13(18)7-14(11)19/h1-7H,8-9H2,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOCKNHIAXRDGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-fluorobenzoate typically involves the reaction of 2,4-difluorobenzylamine with 3-fluorobenzoic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-fluorobenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atoms in the benzyl and benzoate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

- Antiviral Properties : Recent studies have highlighted the potential of this compound in antiviral therapies, particularly against HIV. The structural similarity to known antiviral agents suggests it may inhibit viral replication by interfering with key enzymatic processes involved in the viral life cycle .

- Cancer Treatment : The compound shows promise as an anticancer agent. Research indicates that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The fluorinated groups enhance its potency and selectivity towards tumor cells compared to normal cells .

- Antimicrobial Activity : Preliminary investigations have demonstrated that 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-fluorobenzoate exhibits significant antimicrobial activity against various bacterial strains. This property is attributed to its ability to disrupt bacterial cell membranes .

Material Science Applications

- Fluorescent Probes : The compound's unique structure allows it to function as a fluorescent probe in biochemical assays. Its fluorescence properties can be utilized for imaging techniques in cellular studies, providing insights into cellular processes at a molecular level .

- Polymer Chemistry : As a building block in polymer synthesis, this compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. Research has shown that polymers containing fluorinated units exhibit improved resistance to solvents and environmental conditions .

Biological Research Applications

- Biochemical Assays : The compound has been employed in various assays to study enzyme activity and protein interactions. Its ability to selectively bind to certain biomolecules makes it a valuable tool for elucidating biochemical pathways .

- Drug Development : Ongoing research focuses on optimizing the synthesis of this compound to improve its bioavailability and pharmacokinetic properties. This includes modifying the side chains and exploring different stereoisomers to enhance therapeutic efficacy .

Case Studies

Mechanism of Action

The mechanism of action of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-fluorobenzoate involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The fluorine atoms in the structure can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

- 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl benzoate

- 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-fluorobenzoate

- 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2-fluorobenzoate

Uniqueness

Compared to similar compounds, 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-fluorobenzoate is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. The presence of multiple fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Biological Activity

The compound 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-fluorobenzoate is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. The structural formula can be represented as follows:

This compound features a difluorobenzyl group attached to an amino group, which is further connected to an oxoethyl moiety and a fluorobenzoate. The presence of fluorine substituents is known to enhance the lipophilicity and metabolic stability of compounds, making them more favorable in drug development.

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, related compounds have shown effectiveness against HIV by inhibiting viral replication mechanisms. This is attributed to their ability to interfere with viral enzymes or host cell interactions .

Antitumor Activity

Research has demonstrated that derivatives of this compound possess notable antitumor activity. A study focusing on fluorinated derivatives revealed enhanced cytotoxic effects against various cancer cell lines, including colorectal cancer. The mechanism appears to involve the induction of reactive oxygen species (ROS) and apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the introduction of fluorine atoms significantly impacts the biological activity of these compounds. For example, modifications in the benzyl and benzoate moieties have been correlated with variations in potency against specific biological targets, such as kinases involved in cancer progression .

Case Studies

- Study on Antiviral Activity : A recent investigation highlighted the efficacy of a structurally similar compound in reducing HIV replication by targeting specific viral enzymes. The study reported a significant decrease in viral load when tested in vitro .

- Antitumor Efficacy : Another study evaluated the antitumor potential of fluorinated derivatives in vivo. The results indicated that these compounds inhibited tumor growth in mouse models, demonstrating their potential for further development as anticancer agents .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing 2-((2,4-difluorobenzyl)amino)-2-oxoethyl 3-fluorobenzoate?

The synthesis typically involves multi-step reactions starting with fluorinated benzylamines and benzoic acid derivatives. A representative method includes:

- Step 1 : Activation of 3-fluorobenzoic acid using coupling agents (e.g., DCC or EDC) to form a reactive ester.

- Step 2 : Reaction with 2,4-difluorobenzylamine under controlled conditions (e.g., DMF solvent, potassium carbonate base, room temperature) to form the amide bond.

- Step 3 : Purification via recrystallization or column chromatography to achieve >95% purity . Key parameters include solvent selection (polar aprotic solvents preferred), reaction time (2–4 hours), and stoichiometric ratios to minimize side products.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and F NMR confirm the presence of fluorinated aromatic protons and amide/ester linkages. For example, F NMR signals at -110 to -120 ppm indicate fluorine atoms in the benzyl group .

- HPLC-MS : Validates molecular weight (e.g., ESI-MS m/z ≈ 341.26) and monitors purity .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions in solid-state studies (e.g., disordered fluorine atoms refined with dual occupancy) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of derivatives?

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during amide bond formation.

- Solvent Optimization : DMF or THF enhances solubility of fluorinated intermediates, while ethanol aids recrystallization .

- Catalyst Screening : Use of DMAP or HOBt accelerates esterification and minimizes racemization .

- Scale-Up Challenges : Gram-scale synthesis requires precise stoichiometry and inert atmospheres to maintain reproducibility .

Q. How should researchers address discrepancies in bioactivity data across similar fluorinated benzoates?

- Comparative Assays : Test compounds under identical conditions (e.g., mushroom tyrosinase inhibition with IC measurements) to isolate structural effects. For example, substituent position (3- vs. 4-fluorine) can alter binding affinity by 10–100x .

- Computational Modeling : Perform docking studies to correlate fluorine substitution patterns with target interactions (e.g., hydrophobic pockets in enzymes) .

- Batch Consistency : Verify purity (>98% via HPLC) and storage conditions (desiccated, -20°C) to rule out degradation artifacts .

Q. What methodologies are recommended for evaluating in vitro pharmacological activity?

- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., AMC-labeled peptides) to quantify inhibition kinetics .

- Cellular Uptake Studies : Radiolabel the compound (e.g., F isotope) to track permeability in cell monolayers .

- Cytotoxicity Profiling : Pair MTT assays with flow cytometry to distinguish apoptosis from necrosis in cancer cell lines .

Data Analysis and Interpretation

Q. How can crystallographic disorder in fluorine atoms impact structural analysis?

Fluorine atoms in aromatic rings often exhibit positional disorder due to their small size and high electronegativity. For example, in X-ray structures, refine fluorine occupancy ratios (e.g., 0.83:0.17) and apply anisotropic displacement parameters to improve model accuracy .

Q. What statistical approaches are suitable for analyzing dose-response relationships in bioactivity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.